molecular formula C10H22OSi B14318556 Silane, trimethyl[(2-methylcyclohexyl)oxy]- CAS No. 109283-59-2

Silane, trimethyl[(2-methylcyclohexyl)oxy]-

Cat. No.: B14318556
CAS No.: 109283-59-2
M. Wt: 186.37 g/mol
InChI Key: JQAKEQPKWYLGTN-UHFFFAOYSA-N
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Description

Silane, trimethyl[(2-methylcyclohexyl)oxy]- is an organosilicon compound with the molecular formula C10H22OSi. This compound is characterized by the presence of a silane group bonded to a trimethyl group and a 2-methylcyclohexyl group. It is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, trimethyl[(2-methylcyclohexyl)oxy]- typically involves the reaction of trimethylchlorosilane with 2-methylcyclohexanol in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate silanol, which is then converted to the desired silane compound through a dehydration process.

Industrial Production Methods

In industrial settings, the production of Silane, trimethyl[(2-methylcyclohexyl)oxy]- is often carried out using large-scale reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Silane, trimethyl[(2-methylcyclohexyl)oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols and siloxanes.

    Reduction: It can be reduced to form simpler silane derivatives.

    Substitution: The trimethyl and 2-methylcyclohexyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Simpler silane derivatives.

    Substitution: Various substituted silane compounds depending on the reagents used.

Scientific Research Applications

Silane, trimethyl[(2-methylcyclohexyl)oxy]- finds applications in several scientific fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.

    Biology: Employed in the modification of biomolecules and surfaces for biological assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent bonding properties.

Mechanism of Action

The mechanism of action of Silane, trimethyl[(2-methylcyclohexyl)oxy]- involves its ability to form strong bonds with various substrates. The silane group can interact with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This property is exploited in applications such as surface modification and adhesion promotion.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilane: Another organosilicon compound with the formula (CH3)3SiH.

    Dimethylsilane: Contains two methyl groups bonded to a silicon atom.

    Triethylsilane: Similar to trimethylsilane but with ethyl groups instead of methyl groups.

Uniqueness

Silane, trimethyl[(2-methylcyclohexyl)oxy]- is unique due to the presence of the 2-methylcyclohexyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability.

Properties

CAS No.

109283-59-2

Molecular Formula

C10H22OSi

Molecular Weight

186.37 g/mol

IUPAC Name

trimethyl-(2-methylcyclohexyl)oxysilane

InChI

InChI=1S/C10H22OSi/c1-9-7-5-6-8-10(9)11-12(2,3)4/h9-10H,5-8H2,1-4H3

InChI Key

JQAKEQPKWYLGTN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1O[Si](C)(C)C

Origin of Product

United States

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